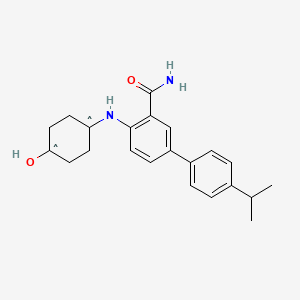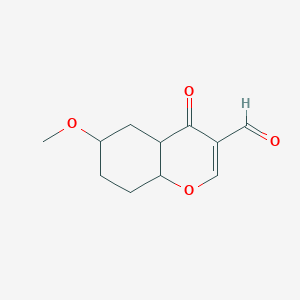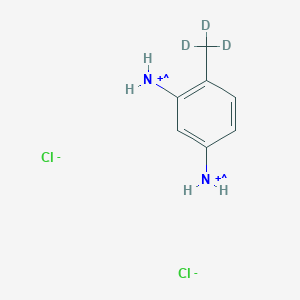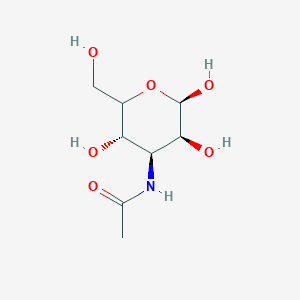![molecular formula C11H12O4 B15133933 3,4-Dimethoxy[7,8,9,-13C3]-cinnamic Acid](/img/structure/B15133933.png)
3,4-Dimethoxy[7,8,9,-13C3]-cinnamic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dimethoxy[7,8,9,-13C3]-cinnamic Acid is a derivative of cinnamic acid, characterized by the presence of methoxy groups at the 3 and 4 positions on the benzene ring. This compound is isotopically labeled with carbon-13 at the 7, 8, and 9 positions, making it useful in various scientific research applications, particularly in the fields of chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethoxy[7,8,9,-13C3]-cinnamic Acid typically involves the esterification of 3,4-dimethoxybenzaldehyde with malonic acid, followed by decarboxylation. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and heating to facilitate the esterification process. The isotopic labeling with carbon-13 can be achieved by using carbon-13 labeled malonic acid in the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems. The use of isotopically labeled precursors would be carefully controlled to ensure the desired labeling pattern.
化学反応の分析
Types of Reactions
3,4-Dimethoxy[7,8,9,-13C3]-cinnamic Acid undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The double bond in the cinnamic acid moiety can be reduced to form 3,4-dimethoxyphenylpropionic acid.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 3,4-Dimethoxybenzoquinone.
Reduction: 3,4-Dimethoxyphenylpropionic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3,4-Dimethoxy[7,8,9,-13C3]-cinnamic Acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a standard in isotopic labeling studies.
Biology: Employed in metabolic studies to trace the incorporation of carbon-13 into biological molecules.
Medicine: Investigated for its potential anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of dyes and other chemicals.
作用機序
The mechanism of action of 3,4-Dimethoxy[7,8,9,-13C3]-cinnamic Acid involves its interaction with various molecular targets and pathways. The methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes and receptors. The isotopic labeling with carbon-13 allows for detailed studies of its metabolic pathways and the identification of its molecular targets.
類似化合物との比較
Similar Compounds
3,4-Dimethoxycinnamic Acid: Similar structure but without isotopic labeling.
3,4-Dimethoxybenzoic Acid: Lacks the cinnamic acid moiety.
3,4-Dimethoxyphenylpropionic Acid: Reduced form of 3,4-Dimethoxycinnamic Acid.
Uniqueness
The unique feature of 3,4-Dimethoxy[7,8,9,-13C3]-cinnamic Acid is its isotopic labeling with carbon-13, which makes it particularly valuable in research applications requiring precise tracking of carbon atoms in metabolic and synthetic pathways. This labeling provides insights into the compound’s behavior and interactions at a molecular level, distinguishing it from its non-labeled counterparts.
特性
分子式 |
C11H12O4 |
|---|---|
分子量 |
211.19 g/mol |
IUPAC名 |
(E)-3-(3,4-dimethoxyphenyl)(1,2,3-13C3)prop-2-enoic acid |
InChI |
InChI=1S/C11H12O4/c1-14-9-5-3-8(4-6-11(12)13)7-10(9)15-2/h3-7H,1-2H3,(H,12,13)/b6-4+/i4+1,6+1,11+1 |
InChIキー |
HJBWJAPEBGSQPR-MELSJBJPSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)/[13CH]=[13CH]/[13C](=O)O)OC |
正規SMILES |
COC1=C(C=C(C=C1)C=CC(=O)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



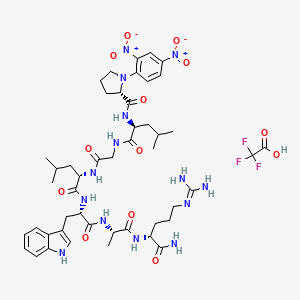
![2-[2-ethoxy-5-[4-(1,1,2,2,2-pentadeuterioethyl)piperazin-1-yl]sulfonylphenyl]-5-methyl-7-propyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B15133875.png)
![(4S)-5-[[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[(2S)-2-[(2S)-2-[[(2S,3S)-1-[[(3S,6R,11R,14S,17S,23S)-11-[(2S)-2-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]-14-(3-amino-3-oxopropyl)-17-(2-carboxyethyl)-3-methyl-2,5,13,16,19,22-hexaoxo-8,9-dithia-1,4,12,15,18,21-hexazabicyclo[21.3.0]hexacosan-6-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoic acid](/img/structure/B15133881.png)
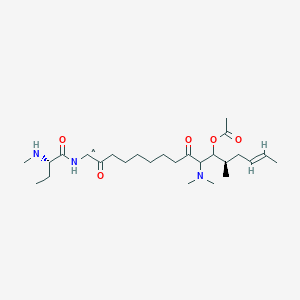
![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide](/img/structure/B15133885.png)
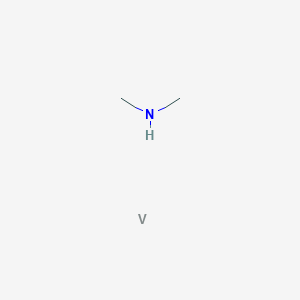
![4-[[2-[(3-methoxyphenyl)methylcarbamoyl]-4-oxo-2,3,4a,7a-tetrahydro-1H-thieno[2,3-d]pyrimidin-5-yl]methoxymethyl]benzoic acid](/img/structure/B15133892.png)

